molecular formula C37H42N8O5S2 B14747813 Colibactin 742

Colibactin 742

Cat. No.: B14747813
M. Wt: 742.9 g/mol
InChI Key: MUFRDBRHJIYYPD-AYLSQICOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Colibactin 742 is a stable derivative of colibactin, a genotoxic compound produced by certain strains of Escherichia coli. It is known for its ability to induce DNA interstrand cross-links, activate the Fanconi Anemia DNA repair pathway, and cause G2/M cell cycle arrest . This compound has garnered significant interest due to its potential implications in colorectal cancer and its unique mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Colibactin 742 involves multiple steps, starting from simple organic molecules. The process typically includes the formation of a linear precursor that mimics the biosynthetic precursor to colibactin. This precursor undergoes several chemical transformations, including cyclization and functional group modifications, to yield the final product .

Industrial Production Methods

custom synthesis services are available for research purposes, ensuring the compound’s availability for scientific studies .

Chemical Reactions Analysis

Scientific Research Applications

Colibactin 742 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the genotoxic effects of colibactins and their role in colorectal cancer. Researchers utilize this compound to investigate DNA damage mechanisms, repair pathways, and the compound’s potential as a therapeutic target .

Mechanism of Action

Colibactin 742 exerts its effects by inducing DNA interstrand cross-links, which activate the Fanconi Anemia DNA repair pathway. This activation leads to G2/M cell cycle arrest, preventing cells from progressing through mitosis. The compound’s genotoxicity is attributed to its ability to alkylate DNA, causing mutations and potentially leading to cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Colibactin 742 is unique due to its stability and well-defined structure, which allows for detailed studies of its genotoxic effects. Unlike other colibactin derivatives, this compound provides insights into the structure-activity relationships and facilitates mechanism of action studies .

Properties

Molecular Formula

C37H42N8O5S2

Molecular Weight

742.9 g/mol

IUPAC Name

N-[[4-[2-[4-[3-hydroxy-4-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]-5-oxopyrrolidin-3-yl]-1,3-thiazol-2-yl]ethyl]-1,3-thiazol-2-yl]methyl]-2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]acetamide

InChI

InChI=1S/C37H42N8O5S2/c1-18-3-6-22(40-18)28-21(35(9-10-35)44-32(28)47)13-25(46)38-14-27-42-20(15-51-27)5-8-26-43-24(16-52-26)37(50)17-39-34(49)31(37)30-29(23-7-4-19(2)41-23)33(48)45-36(30)11-12-36/h15-16,18-19,31,50H,3-14,17H2,1-2H3,(H,38,46)(H,39,49)(H,44,47)(H,45,48)/t18-,19-,31?,37?/m0/s1

InChI Key

MUFRDBRHJIYYPD-AYLSQICOSA-N

Isomeric SMILES

C[C@H]1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)CCC5=NC(=CS5)C6(CNC(=O)C6C7=C(C(=O)NC78CC8)C9=N[C@H](CC9)C)O

Canonical SMILES

CC1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)CCC5=NC(=CS5)C6(CNC(=O)C6C7=C(C(=O)NC78CC8)C9=NC(CC9)C)O

Origin of Product

United States

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